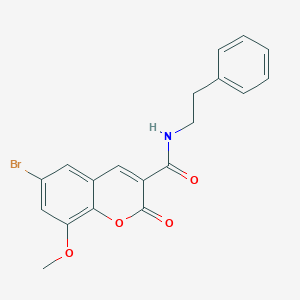
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is not well understood. However, studies have suggested that this compound may exert its anticancer and antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, this compound has been evaluated for its potential use as a fluorescent probe in bioimaging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe in bioimaging. However, one limitation is that the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential use as a catalyst in organic synthesis and material science. Additionally, more studies are needed to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis method of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one involves the reaction of 3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one with bromine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer and antitumor properties. It has also been studied for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis.
Propriétés
Nom du produit |
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C14H11Br2NO3 |
Poids moléculaire |
401.05 g/mol |
Nom IUPAC |
6,8-dibromo-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H11Br2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |
Clé InChI |
RLVCZURQZKTUKT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)